3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide

Beschreibung

Core Structural Features

Benzamide Backbone and Substituent Distribution

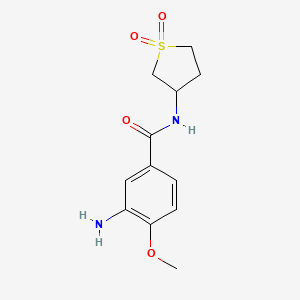

The compound features a benzamide backbone with distinct substituents that define its electronic and steric properties. The benzamide moiety consists of a benzene ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a methoxy group (-OCH₃). The amide functional group (-CONH-) bridges the benzene ring to a thiolane-1,1-dioxide system (Figure 1).

Key structural attributes :

Table 1: Substituent Effects on Benzamide Backbone

| Substituent | Position | Electronic Contribution | Steric Contribution |

|---|---|---|---|

| -NH₂ | 3 | +M (mesomeric donor) | Moderate |

| -OCH₃ | 4 | +M, +I (inductive) | High (methoxy bulk) |

The amide linkage adopts a planar configuration due to resonance between the carbonyl (C=O) and N-H groups, favoring trans-configuration in the thiolane-1,1-dioxide substituent .

Sulfonamide Functional Group and Thiolane Ring Systematics

The sulfonamide group (-NHSO₂-) connects the benzamide backbone to a thiolane-1,1-dioxide ring. The thiolane ring is a five-membered saturated sulfur heterocycle with two sulfonyl oxygen atoms at the 1-position, creating a 1,1-dioxo configuration .

Key features :

- Ring conformation : The thiolane ring adopts a twist-envelope conformation to minimize steric strain between the sulfonyl groups and adjacent substituents .

- Bond angles :

Table 2: Thiolane-1,1-dioxide Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| S-O bond length | 1.43 Å | |

| C-S-C bond angle | 98° | |

| Ring puckering amplitude | 0.52 Å |

The sulfonamide group introduces strong electron-withdrawing effects via the sulfonyl (-SO₂) moiety, polarizing the amide N-H bond and enhancing hydrogen-bonding capacity .

Electronic and Steric Effects of Substituents

The interplay of substituents creates a complex electronic profile:

- Electron-donating groups :

- Electron-withdrawing groups :

Steric effects :

- The thiolane-1,1-dioxide ring introduces non-planar steric bulk , limiting rotational freedom around the C-N bond of the sulfonamide group.

- The methoxy group’s methyl component creates steric hindrance with adjacent substituents, favoring specific conformations in solution .

Table 3: Electronic Parameters of Key Groups

| Group | Hammett σₚ Value | Taft Es Parameter |

|---|---|---|

| -NH₂ | -0.66 | 0.00 |

| -OCH₃ | -0.27 | -0.55 |

| -SO₂NH- | +1.44 | -2.10 |

Data derived from analogous compounds in .

Computational insights :

- Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, with the LUMO localized on the sulfonamide group and the HOMO on the benzamide ring .

- Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the sulfonyl oxygen lone pairs and the σ* orbitals of adjacent C-S bonds .

Eigenschaften

IUPAC Name |

3-amino-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-11-3-2-8(6-10(11)13)12(15)14-9-4-5-19(16,17)7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQVZECSCJTCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the dioxidotetrahydrothienyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothienyl group.

Coupling with 4-methoxybenzoyl chloride: The final step involves the coupling of the dioxidotetrahydrothienyl amine with 4-methoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydrothienyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with biological molecules, while the dioxidotetrahydrothienyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Anti-Enterovirus A71 (EV71) Benzamide Derivatives

Key Analogs :

- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e): Exhibits potent anti-EV71 activity (IC50: 5.7–12 μM) with low cytotoxicity (TC50: 620 μM), outperforming the reference drug pirodavir .

- Compound X : The sulfolane substituent may reduce hydrolysis susceptibility compared to the labile amide bond in 1e, as seen in cyclized isoindolin-1-one derivatives developed to address this issue .

Activity Comparison :

Insecticidal Benzamide Derivatives

Key Analogs :

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3): Demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, highlighting the role of pyridine/thiophene hybrid scaffolds .

Structural Contrast :

- Compound X lacks the pyridine/thiophene hybridization but shares the 3-amino-4-methoxybenzamide core. Its sulfolane group may influence bioavailability and target specificity differently.

Antifungal and Dopamine Receptor-Targeting Analogs

- 5-Amino-substituted pyrazinecarboxamides: Exhibit antifungal activity via Nhx1 inhibition but differ significantly in core structure from Compound X .

- N-(1-benzyl-piperidin-4-yl)-2-hydroxy-6-methoxybenzamide (2) : Acts as a dopamine D2/D3 receptor antagonist, demonstrating the versatility of methoxybenzamide scaffolds in neuropharmacology .

Stability Enhancements

- The sulfolane group in Compound X may mitigate hydrolysis risks associated with N-aryl benzamides, as observed in cyclized derivatives .

Biologische Aktivität

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzamide structure along with a dioxo-thiolan moiety. Its molecular formula is with a molecular weight of approximately 252.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide |

Synthesis

The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide typically involves several steps:

- Formation of the Dioxo-Thiolan Moiety : The thiolane derivative is synthesized through a reaction involving appropriate thiolane precursors.

- Coupling Reaction : The dioxo-thiolan is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

- Purification : The product is purified using recrystallization or chromatography techniques.

Yields for this synthesis can range from 60% to 80%, depending on the reaction conditions employed.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, particularly proteins and enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites on target proteins, potentially leading to inhibition of enzymatic pathways.

Potential Biological Activities

Research indicates that compounds similar to 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

- Anticancer Properties : The compound may inhibit tumor growth by targeting specific cancer-related pathways.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, which can be beneficial for treating various diseases .

Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:

- Case Study 1 : A study on similar benzamide derivatives revealed significant monoamine oxidase (MAO) inhibitory activity, suggesting potential applications in treating neurological disorders .

- Case Study 2 : Research into dioxo-thiolan derivatives indicated their use as enzyme inhibitors in various biochemical pathways, highlighting their versatility in medicinal chemistry .

Q & A

Q. What synthetic routes are recommended for preparing 3-Amino-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxybenzamide?

A multi-step synthesis is typically employed, starting with functionalized benzamide precursors and thiolane derivatives. Key steps include:

- Amidation : Reacting 3-amino-4-methoxybenzoic acid derivatives with 1,1-dioxothiolan-3-amine under coupling agents like HATU or EDC in solvents such as DMF or dichloromethane .

- Purification : Silica gel chromatography or recrystallization from ethanol/diethyl ether mixtures ensures high purity (>95%) .

- Safety : Conduct hazard assessments for reagents (e.g., chlorinated solvents, coupling agents) and use PPE due to potential mutagenicity in related compounds .

Q. What analytical techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation. Aromatic protons appear δ 6.8–7.5 ppm, while thiolane sulfone protons resonate at δ 3.1–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~350.38 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Use DMSO for stock solutions (20–50 mM) and dilute in PBS or cell culture media (final DMSO <0.1%) .

- Stability : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C). Thiolane sulfone groups are stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in activity (e.g., metabolic vs. anti-inflammatory effects) may arise from:

- Assay Conditions : Standardize cell lines (e.g., HepG2 for metabolic studies) and control ROS levels to avoid off-target effects .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography or 2D NMR if impurities or tautomerism are suspected .

- Comparative Studies : Benchmark against structurally similar thiazolidinediones (e.g., rosiglitazone) to isolate substituent-specific effects .

Q. What strategies improve reaction yields while minimizing side products?

- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates (e.g., 3-nitro-4-methoxybenzamide) selectively .

- Temperature Control : Maintain <50°C during amidation to prevent racemization or sulfone decomposition .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at ~90% conversion to avoid byproducts .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core Modifications : Replace the methoxy group with halogens (e.g., fluorine) to enhance metabolic stability or adjust logP .

- Thiolane Ring : Introduce methyl groups at the 4-position to sterically shield the sulfone group, improving pharmacokinetics .

- Amide Linkers : Substitute the benzamide with pyridinecarboxamide to modulate target selectivity (e.g., PPARγ vs. COX-2) .

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular Docking : The sulfone group may hydrogen-bond with PPARγ’s Tyr473, while the methoxy group stabilizes hydrophobic pockets .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks using fluorometric assays .

- Pathway Analysis : Transcriptomics (RNA-seq) in treated adipocytes can identify downstream targets like adiponectin or GLUT4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.